![molecular formula C6H4BrN3 B3034108 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1378816-68-2](/img/structure/B3034108.png)
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Descripción general
Descripción
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine (7-Br-5H-Pyr) is an important and versatile heterocyclic compound that has been widely used in the synthesis of a variety of organic compounds, as well as being studied for its potential applications in biochemistry and physiology. 7-Br-5H-Pyr is a five-membered ring compound containing a nitrogen atom and a bromine atom. It has attracted much attention due to its unique structure and its potential applications in organic synthesis, biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antiproliferative and Antiviral Properties
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine derivatives, related to nucleoside antibiotics such as toyocamycin and sangivamycin, have been synthesized and tested for their biological activities. These compounds have shown significant antiproliferative and antiviral properties. The transformation of the pyrrolo[3,2-d]pyrimidine nucleus into derivatives like toyocamycin and sangivamycin analogs involves functional group transformations that yield compounds with potential biological significance (Swayze et al., 1992).
Tyrosine Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the tyrosine kinase c-Src, a key player in many cellular processes. These compounds represent a new class of tyrosine kinase inhibitors with specificity towards certain kinases, indicating their potential use in targeted cancer therapies (Widler et al., 2001).
Nucleoside Antibiotics and Analogues
The synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, related to nucleoside antibiotics, has been explored. These compounds, such as bromo derivatives of tubercidin, have differential effects on DNA-directed and RNA-directed synthesis, making them valuable as probes in studying cellular and viral relationships (Brdar & Reich, 2008).
Anticancer Therapeutics
Research on N-5 substituted pyrrolo[3,2-d]pyrimidines has shown these compounds to be potential lead compounds for antiproliferative agents. Modifications to the pyrimidine ring, particularly at N5, have been found to increase the efficacy against certain cancer cell lines, suggesting their potential as anticancer therapeutics (Cawrse et al., 2019).
Synthesis of Marine Alkaloids
This compound has been used in the synthesis of the core structure of marine alkaloids like variolins. These compounds have potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of complex natural products (Mendiola et al., 2004).
Folate Receptor Targeting in Antitumor Agents
A series of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains have been designed as antitumor agents targeting folate receptors. These compounds have shown potent inhibition against FR-expressing tumor cells and have established the role of pyrrolo[2,3-d]pyrimidine as a significant scaffold in the design of targeted antitumor agents (Wang et al., 2013).
Direcciones Futuras
The compound “7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” and its analogs have been identified as promising antiviral agents against flaviviruses . Future research could focus on elucidating the exact mechanism of action of these compounds and exploring their potential in the treatment of flavivirus infections.
Mecanismo De Acción
Target of Action
It is known that the pyrrolopyrazine scaffold, which includes the pyrrolo[3,2-d]pyrimidine structure, has shown significant activity on kinase inhibition . Kinases are enzymes that play a crucial role in the regulation of various cellular activities such as cell growth, division, and differentiation.
Mode of Action
It is suggested that the compound may interact with its targets, possibly kinases, leading to their inhibition . This inhibition could result in changes in the cellular activities regulated by these kinases.
Result of Action
One study revealed that a compound with a similar pyrrolo[3,2-d]pyrimidine structure could induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Propiedades
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPOBAVJBHMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)
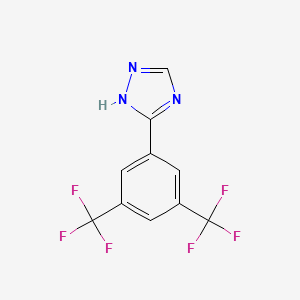
![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)

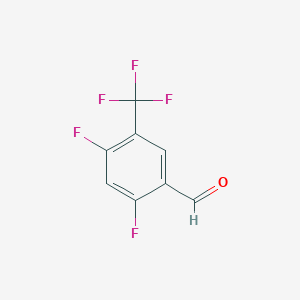
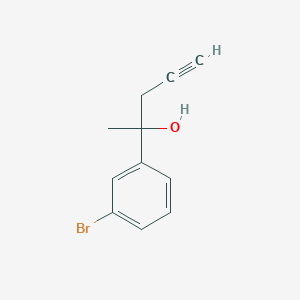

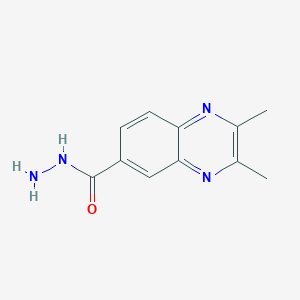
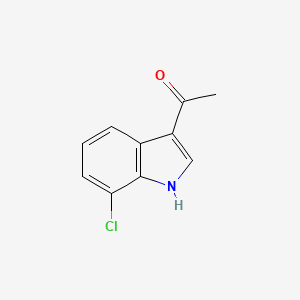
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
